2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a nitrobenzyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Introduction of the nitrobenzyl group: This step involves nitration of benzyl compounds followed by coupling with the amine group.
Amidation reaction: The final step involves the formation of the amide bond between the amino group and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base catalysts
Major Products Formed
Oxidation: Amino derivatives
Reduction: Hydroxylamine derivatives
Substitution: Various substituted amides
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-cyclopropyl-3-methylbutanamide: Lacks the nitrobenzyl group, making it less versatile in certain reactions.
N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H21N3O3 |
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Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-7-8-12)9-11-3-5-13(6-4-11)18(20)21/h3-6,10,12,14H,7-9,16H2,1-2H3 |
InChI Key |
FJXZLQBMDZLOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |
Origin of Product |
United States |
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